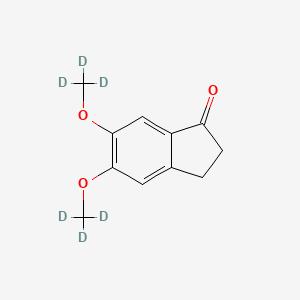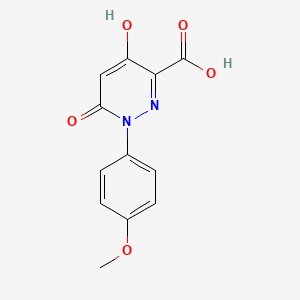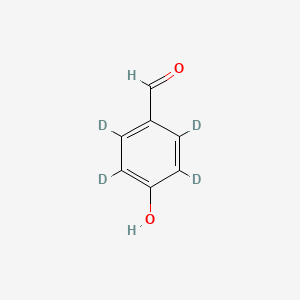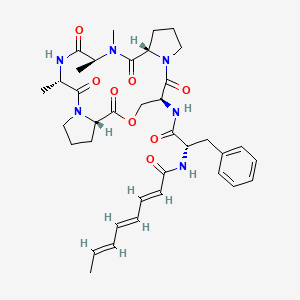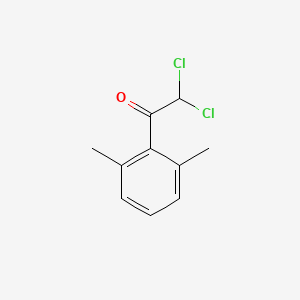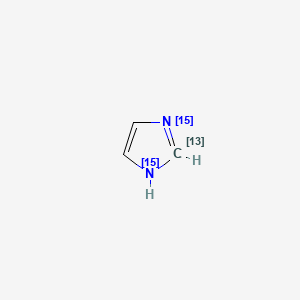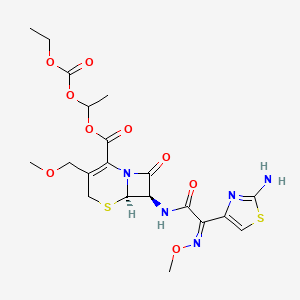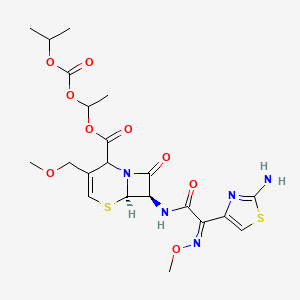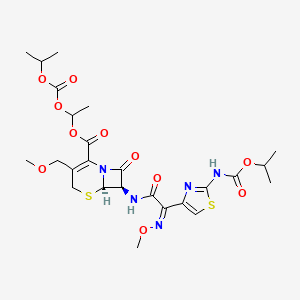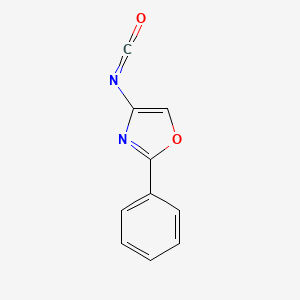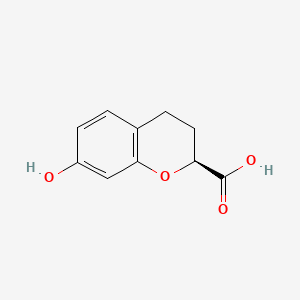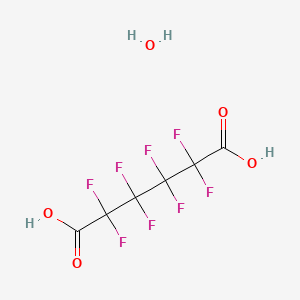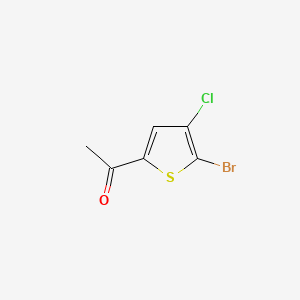
1-(5-Bromo-4-chlorothiophen-2-YL)ethanone
Übersicht
Beschreibung
1-(5-Bromo-4-chlorothiophen-2-YL)ethanone is a chemical compound with the CAS Number: 123418-66-6 and a linear formula of C6H4BrClOS . It has a molecular weight of 239.52 .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(5-bromo-4-chloro-2-thienyl)ethanone . The InChI code is 1S/C6H4BrClOS/c1-3(9)5-2-4(8)6(7)10-5/h2H,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Facile Synthesis of Enantiomerically Pure Compounds : Zhang, Wang, Li, Liu, Xu, Tang, Wang, and Zhao (2014) described a facile method for synthesizing enantiomerically pure diarylethanes, starting from compounds like (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. This process is significant for producing optically pure enantiomers with high purities, useful in various synthetic and pharmaceutical applications Zhang et al., 2014.
Synthesis of Benzothiazepine Derivatives : Gaikwad, Bhake, Bh, and Arkar (2015) researched the synthesis of 2,4-substituted-1,5-substituted-benzothiazepine, starting from compounds like 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethanone. These benzothiazepine derivatives were characterized for their biological activities, indicating potential applications in medicinal chemistry Gaikwad et al., 2015.
Synthesis of Thiazolo-Benzimidazole Derivatives : Abdel‐Aziz, Hamdy, Gamal-Eldeen, and Fakhr (2011) prepared derivatives of 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, demonstrating potent immunosuppressive and immunostimulatory activities. These compounds also showed significant inhibitory effects on NO generation, highlighting their potential in immunological research and therapy Abdel‐Aziz et al., 2011.
Development of Antimicrobial Agents : Sherekar, Padole, and Kakade (2022) synthesized compounds starting from 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone, leading to derivatives with significant antimicrobial activities. This research is crucial for developing new antimicrobial agents Sherekar et al., 2022.
Synthesis of Chalcone Analogues : Curti, Gellis, and Vanelle (2007) demonstrated a method to synthesize α,β-unsaturated ketones as chalcone analogues, starting from compounds like 2-bromo-1-(5-nitrothiophen-2-yl)ethanone. These chalcone analogues have applications in organic synthesis and material science Curti et al., 2007.
Safety And Hazards
The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statement is H302, which means it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
1-(5-bromo-4-chlorothiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClOS/c1-3(9)5-2-4(8)6(7)10-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZXWJHCTQQQGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677261 | |
| Record name | 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one | |
CAS RN |
123418-66-6 | |
| Record name | 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


